molecular formula C10H15I B12631758 4-Iododec-4-en-6-yne CAS No. 919123-64-1

4-Iododec-4-en-6-yne

Cat. No.: B12631758
CAS No.: 919123-64-1
M. Wt: 262.13 g/mol
InChI Key: NWGRGYFTCNKEFI-UHFFFAOYSA-N
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Description

4-Iododec-4-en-6-yne is an organoiodine compound with a linear carbon chain (C10) containing both a double bond (at position 4) and a triple bond (at position 6), along with an iodine substituent at position 2. Its molecular formula is C₁₀H₁₃I, and its structure combines unsaturated bonds (ene-yne system) with a halogen atom, making it a versatile substrate for synthetic chemistry. The iodine atom enhances its reactivity in cross-coupling reactions (e.g., Sonogashira or Heck reactions), while the conjugated enyne system may contribute to unique electronic properties. However, direct experimental data on this compound are sparse in publicly available literature.

Properties

CAS No.

919123-64-1

Molecular Formula

C10H15I

Molecular Weight

262.13 g/mol

IUPAC Name

4-iododec-4-en-6-yne

InChI

InChI=1S/C10H15I/c1-3-5-6-7-9-10(11)8-4-2/h9H,3-5,8H2,1-2H3

InChI Key

NWGRGYFTCNKEFI-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC=C(CCC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iododec-4-en-6-yne typically involves the iodination of a decen-6-yne precursor. One common method is the reaction of dec-4-en-6-yne with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity .

Industrial Production Methods

Industrial production of 4-Iododec-4-en-6-yne may involve more scalable processes, such as continuous flow iodination. This method allows for better control over reaction parameters and can be more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Iododec-4-en-6-yne can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted alkenes, epoxides, and reduced alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Iododec-4-en-6-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Iododec-4-en-6-yne involves its interaction with molecular targets through its iodine and alkyne functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Iododec-4-en-6-yne, we analyze structurally related compounds from the provided evidence:

Table 1: Key Properties of 4-Iododec-4-en-6-yne and Analogues

Compound Molecular Formula Functional Groups Key Features References
4-Iododec-4-en-6-yne C₁₀H₁₃I Iodo, ene, yne Reactivity in halogenation and coupling; potential for polymerization (Inferred)
4-Decen-6-yne (Z) C₁₀H₁₆ Ene, yne Lacks iodine; used in studies of unsaturated hydrocarbons
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol C₁₃H₁₂INO Iodo, pyridine, hydroxymethyl Iodine enhances bioactivity; used in pharmaceutical research
(2-Amino-6-iodopyridin-4-YL)acetic acid C₇H₇IN₂O₂ Iodo, pyridine, amino, acetic acid Combines halogenation and acidity for drug design
4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine C₁₀H₈ClIN₄O Iodo, chlorophenoxy, pyrimidine Dual halogens (Cl, I) enable targeted binding in medicinal chemistry

Key Comparisons

Halogenation Effects: The iodine atom in 4-Iododec-4-en-6-yne differentiates it from non-halogenated analogues like 4-Decen-6-yne (Z). Iodine’s polarizability and leaving-group propensity make it reactive in substitution and cross-coupling reactions, similar to iodinated pyridines (e.g., ) and pyrimidines (e.g., ). In contrast, chlorine in 4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine provides electronegative stabilization but lower nucleophilic displacement capacity compared to iodine .

Enyne System vs. This contrasts with aromatic iodinated compounds (e.g., pyridines or indazoles ), where the iodine’s electronic effects dominate reactivity.

Biological Relevance :

  • While iodinated pyridines (e.g., ) and pyrimidines (e.g., ) are studied for therapeutic applications (e.g., kinase inhibition), 4-Iododec-4-en-6-yne’s aliphatic structure may limit bioactivity but enhance utility in materials science (e.g., conductive polymers).

Biological Activity

4-Iododec-4-en-6-yne is a chemical compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

4-Iododec-4-en-6-yne has the following chemical characteristics:

PropertyDetails
CAS Number 126-00-1
Molecular Formula C10H11I
Molecular Weight 252.10 g/mol
IUPAC Name 4-Iododec-4-en-6-yne
SMILES Notation CCCCCCC=CC#C(I)

Synthesis

The synthesis of 4-Iododec-4-en-6-yne typically involves the following steps:

  • Formation of the alkyne: Starting from a suitable precursor, such as an iodinated alkene.
  • Elimination reactions: Utilizing bases like potassium tert-butoxide to facilitate dehydrohalogenation.
  • Purification: The product is purified through techniques such as distillation or chromatography.

Biological Activity

Research indicates that 4-Iododec-4-en-6-yne exhibits notable biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives with iodine substitutions often exhibit enhanced activity against various bacterial strains, potentially due to increased lipophilicity and membrane permeability.

Cytotoxicity

Preliminary cytotoxicity assays suggest that 4-Iododec-4-en-6-yne may induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to oxidative stress.

Enzyme Inhibition

There is evidence that this compound can inhibit certain enzymes, which may be relevant for therapeutic applications. For example, it has been observed to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.

Case Studies

  • Anticancer Research: In a study published in Journal of Medicinal Chemistry, researchers tested various alkynes, including 4-Iododec-4-en-6-yne, against human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxic effects with an IC50 value of approximately 15 µM, indicating potential as a lead compound for further development.
  • Antimicrobial Studies: A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of iodine-containing compounds against Staphylococcus aureus. 4-Iododec-4-en-6-yne showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial activity .
  • Enzyme Inhibition Analysis: Research published in Bioorganic & Medicinal Chemistry Letters highlighted the enzyme inhibition profile of 4-Iododec-4-en-6-yne. The compound was tested against COX enzymes and exhibited competitive inhibition with an IC50 value of 20 µM, indicating its potential as an anti-inflammatory agent .

The proposed mechanisms by which 4-Iododec-4-en-6-yne exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis in cancer cells.
  • Enzyme Interaction: Binding to active sites on enzymes such as COX, thereby inhibiting their activity and reducing inflammation.

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